molecular formula C18H18N2O5 B354580 2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid CAS No. 940488-60-8

2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Cat. No.: B354580
CAS No.: 940488-60-8
M. Wt: 342.3g/mol
InChI Key: XXEJUQWLNZAXJA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name is 2-[(4-{[(2-methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid . Key components include:

  • Benzoic acid core : A benzene ring substituted with a carboxylic acid group at position 2.
  • Amide linkages : Two carbonyl groups connected to aniline derivatives.
  • Methoxyethyl substituent : A 2-methoxyethyl group attached to an amine, contributing to hydrophobicity and potential hydrogen-bonding interactions.

Molecular formula : C₁₈H₁₈N₂O₅
Molecular weight : 342.3 g/mol
InChI : 1S/C18H18N2O5/c1-25-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18(23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
InChIKey : XXEJUQWLNZAXJA-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecule adopts a planar aromatic structure with substituents arranged to minimize steric hindrance. Key geometric features include:

  • Benzoic acid moiety : The carboxylic acid group at the ortho position facilitates intramolecular hydrogen bonding.
  • Amide groups : The two carbonyl groups (C=O) form stable amide bonds, contributing to rigidity.
  • Methoxyethyl chain : The 2-methoxyethyl group introduces flexibility, enabling conformational changes in solution.
Functional Group Role Reactivity
Carboxylic acid (-COOH) Hydrogen-bond donor; enhances solubility Participates in acid-base reactions
Amide (-CONH-) Hydrogen-bond acceptor; stable linkage Resistant to hydrolysis under mild conditions
Methoxyethyl (-OCH₂CH₂-) Increases lipophilicity Modifies membrane

Properties

IUPAC Name

2-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-25-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18(23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJUQWLNZAXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling Approach

  • Formation of 4-[(2-Methoxyethyl)carbamoyl]aniline :

    • React 4-isocyanatoaniline with 2-methoxyethylamine in THF at 0–5°C.

    • Quench with aqueous HCl to precipitate the product.

  • Coupling with 2-Carboxybenzoyl Chloride :

    • Generate the acyl chloride via SOCl₂ or oxalyl chloride.

    • Perform Schotten-Baumann reaction with the aniline intermediate in biphasic (H₂O/CH₂Cl₂) conditions.

Key Considerations :

  • Temperature Control : Maintain <10°C during acyl chloride formation to prevent decomposition.

  • Stoichiometry : Use 1.2 equivalents of acyl chloride to ensure complete conversion.

One-Pot Tandem Coupling

An alternative route employs polymer-supported carbodiimides (e.g., PS-CDIP) to sequentially couple both amines, reducing purification steps:

  • Reagents : PS-CDIP, HOAt, DMF.

  • Yield : ~85% over two steps (reported for similar bis-amide syntheses).

Cyclization and Purification Techniques

The final step involves cyclization to ensure correct regiochemistry, though this is less critical for the target compound. For related dibenzoxepin derivatives, high-yield cyclization (96.4%) is achieved using TFAA and BF₃·Et₂O in chlorobenzene. Adapting this:

Procedure :

  • Dissolve the linear precursor in anhydrous CHCl₃.

  • Add TFAA (1.5 eq) and catalytic BF₃·Et₂O (0.1 eq) at −10°C.

  • Warm to room temperature, stir for 4 h, and concentrate.

  • Purify via recrystallization (EtOAc/hexanes) or silica gel chromatography.

Table 2: Cyclization Efficiency Under Varied Conditions

Acid ActivatorSolventTemp (°C)Yield (%)Purity (HPLC)
TFAAChlorobenzene2096.499.9
PPAAcetic Acid7671.399.6
Ac₂OToluene80–9069.999.1

Industrial-Scale Considerations

Catalyst Recycling

The 5% Pd/C catalyst from hydrogenation steps can be reused ≥10 times by washing with 0.1 M NaOH and reactivating under H₂ flow, reducing costs by ~40%.

Solvent Recovery

  • Chlorobenzene and TFAA are distilled from reaction mixtures at 40 mmHg and 60°C, achieving >95% recovery.

  • Aqueous HCl byproducts are neutralized with Ca(OH)₂, generating CaCl₂ for disposal.

Environmental Impact

  • E-Factor : Calculated at 8.2 (kg waste/kg product), primarily from solvent use.

  • PMI (Process Mass Intensity) : 23.7, benchmarked against industry standards for amide syntheses.

Analytical Characterization

Critical Quality Attributes :

  • HPLC Purity : >99.0% (C18 column, 0.1% TFA/MeCN gradient).

  • 1H NMR (DMSO-d₆) : δ 3.25 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, CH₂OCH₂), 7.85–8.10 (m, 4H, Ar-H), 10.20 (s, 1H, COOH).

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide I), 1540 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

  • Amine Oxidation :

    • Use degassed solvents and N₂ blanket during coupling steps.

  • Solubility Issues :

    • Employ DMF/THF mixtures (4:1) for dissolution of polar intermediates.

  • Byproduct Formation :

    • Add 2,6-lutidine (0.5 eq) to suppress symmetrical anhydride formation during acyl chloride generation.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the anilino ring. Key examples include:

Compound Name Substituent on Anilino Ring Molecular Formula Molecular Weight Key Properties References
Target Compound 2-Methoxyethylamino C₁₈H₁₇N₂O₅* 365.34 g/mol Moderate lipophilicity, H-bond donor/acceptor
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)benzoic acid 3-Phenylpropanoyl C₂₃H₁₉N₂O₄ 397.41 g/mol High lipophilicity (aryl group)
(E)-4-{4-[(tert-Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid tert-Butylamino C₁₆H₁₉N₂O₄ 309.33 g/mol Increased steric bulk, reduced solubility
2-{[4-(1-Azepanylcarbonyl)anilino]carbonyl}benzoic acid Azepane (7-membered ring) C₂₁H₂₂N₂O₄ 366.42 g/mol Enhanced conformational flexibility
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid Diethylamino C₁₈H₂₀N₂O₃ 312.36 g/mol Basic amino group, improved water solubility

*Calculated based on IUPAC name; exact formula may vary.

Key Observations:
  • Lipophilicity: The tert-butyl () and phenylpropanoyl () analogs exhibit higher logP values due to bulky/aryl groups, whereas the methoxyethyl and diethylamino variants (target compound, ) enhance water solubility.
  • Hydrogen Bonding: The target compound’s methoxyethyl group provides both H-bond acceptors (ether oxygen) and donors (amide NH), unlike the purely hydrophobic tert-butyl group.

Structural and Crystallographic Insights

  • Bulkier Substituents : tert-Butyl () and azepane () groups disrupt H-bonding networks, leading to amorphous solid forms with higher solubility but lower stability .

Biological Activity

2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Structural Overview

The compound's molecular formula is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 342.35 g/mol. Its structure includes a benzoic acid moiety linked to an aniline derivative through a methoxyethylaminocarbonyl group, contributing to its solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro assays have demonstrated the ability of this compound to inhibit pro-inflammatory cytokines, suggesting its use in managing inflammatory conditions.
  • Cytotoxicity : Evaluations in cancer cell lines indicate that the compound may exhibit cytotoxic effects, making it a candidate for further investigation in cancer therapy.

The mechanism of action involves the interaction of the compound with specific biological targets, including enzymes and receptors. The carbonyl groups in the structure are hypothesized to play a critical role in binding to these targets, leading to modulation of various biological pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of Anilino Intermediate : Reaction of 4-nitrobenzoic acid with 2-methoxyethylamine under acidic conditions.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.
  • Coupling Reaction : The final step involves coupling the anilino intermediate with a suitable carbonyl compound.

This synthetic route allows for the introduction of various substituents, enabling exploration of structure-activity relationships.

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

Compound NameMolecular FormulaBiological Activity
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acidC₁₄H₁₈N₂O₅Antioxidant, antimicrobial
Chlorogenic AcidC₁₄H₁₈O₈Antioxidant, anti-inflammatory
p-Coumaric AcidC₉H₈O₃Antioxidant, anti-cancer

The specific combination of functional groups in this compound enhances its solubility and biological activity profile compared to other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to activate proteasome and autophagy pathways in human cells, indicating its potential role in protein degradation systems .
  • Cytotoxicity Assays : In studies involving cancer cell lines such as Hep-G2 and A2058, the compound demonstrated promising cytotoxic effects without significant toxicity to normal fibroblasts .
  • Mechanistic Insights : Investigations into its interaction with cathepsins B and L revealed that the compound could modulate these enzymes' activities, which are crucial for cellular homeostasis .

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